molecular formula C13H11FN2O B2741426 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine CAS No. 1485012-11-0

3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine

Cat. No.: B2741426
CAS No.: 1485012-11-0
M. Wt: 230.242
InChI Key: FVPKDUHXJSBABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine is a useful research compound. Its molecular formula is C13H11FN2O and its molecular weight is 230.242. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A key study highlights the use of a closely related compound, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, as a strategic intermediate in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. This synthesis involves a catalyst- and solvent-free method under microwave-assisted conditions, showcasing an efficient approach for the regioselective synthesis of heterocyclic amides. Theoretical studies and crystallographic analysis further elaborate on the molecular interactions and energy frameworks, providing insight into the structural and conformational aspects of these compounds (Moreno-Fuquen et al., 2019).

Antitumor Activity

Another significant application is found in the antitumor activity of similar compounds, such as 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone. This compound has been synthesized and tested for its inhibitory effects on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2. The molecular structure of this compound was determined through single crystal X-ray diffraction, underlining the importance of structural analysis in understanding the bioactive properties of these compounds (Tang & Fu, 2018).

Spectral Characterization and Theoretical Studies

Spectral characterization and theoretical studies play a crucial role in elucidating the properties of such compounds. For instance, the synthesis, crystal structure, and density functional theory (DFT) study of compounds with boric acid ester intermediates have been conducted to understand their molecular structures and physicochemical properties. These studies involve FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, providing comprehensive insights into the compounds' characteristics (Huang et al., 2021).

Photostability and Spectroscopic Properties Enhancement

The fluorination of fluorophores, such as benzophenones and xanthones, highlights another important application area. Fluorination significantly enhances photostability and improves spectroscopic properties, facilitating access to fluorinated analogs of common fluorophores. This approach involves nucleophilic aromatic substitution reactions and offers a scalable method for producing novel fluorescent compounds with potential applications in biological imaging and spectroscopy (Woydziak et al., 2012).

Mechanism of Action

Target of Action

Similar compounds such as 2-fluorobenzoyl chloride are used as building blocks in the synthesis of various bioactive molecules . Therefore, the specific targets can vary depending on the final structure of these molecules.

Mode of Action

It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that fluorinated drugs can be metabolized by microorganisms, impacting various biochemical pathways . The exact pathways affected would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Similar compounds such as β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine (d-d4fc) have been studied in rhesus monkeys, and their pharmacokinetic parameters were determined with a two-compartment model after the administration of a single dose . This might provide some insights into the ADME properties of this compound.

Properties

IUPAC Name

(2-amino-4-methylpyridin-3-yl)-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-8-6-7-16-13(15)11(8)12(17)9-4-2-3-5-10(9)14/h2-7H,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKDUHXJSBABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.